2-Ethyl-6-methoxyphenol discovery and isolation
2-Ethyl-6-methoxyphenol discovery and isolation
An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of 2-Ethyl-6-methoxyphenol
Introduction
2-Ethyl-6-methoxyphenol, also known by its trivial name 6-ethylguaiacol, is a disubstituted phenol that holds a unique position at the intersection of natural product chemistry and synthetic organic chemistry.[1] While its documented "discovery" is linked to its identification in complex natural mixtures, the chemical principles for its synthesis were established long before its first isolation.[2] This compound is of interest to researchers in various fields due to its presence in natural sources like Gossypium hirsutum (cotton) and its potential as a versatile chemical intermediate.[1]
This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It deviates from a rigid template to present a narrative that follows the scientific journey of this molecule—from its fundamental properties and identification in nature to the classical and modern methodologies for its synthesis and purification. The protocols and explanations are grounded in established chemical principles, offering insights into the causality behind experimental choices to ensure a self-validating and trustworthy framework.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to any synthetic or isolation effort. These parameters dictate the choice of solvents, purification techniques, and analytical methods. The key properties of 2-Ethyl-6-methoxyphenol are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Ethyl-6-methoxyphenol | PubChem[1] |
| Synonyms | 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenol | PubChem[1] |
| CAS Number | 90534-46-6 | PubChem[1] |
| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |
| Molecular Weight | 152.19 g/mol | PubChem[1] |
| Boiling Point | ~197 °F (91.9 °C) (est.) | The Good Scents Company[3] |
| XLogP3 | 2.3 | PubChem[1] |
| SMILES | CCC1=C(C(=CC=C1)OC)O | PubChem[1] |
| InChIKey | RSZPVOABCKCPKY-UHFFFAOYSA-N | PubChem[1] |
Spectroscopically, the structure of 2-Ethyl-6-methoxyphenol gives rise to characteristic signals. ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons, the ethyl group's methylene and methyl protons, the methoxy group's singlet, and a broad singlet for the phenolic hydroxyl group. Infrared (IR) spectroscopy would show a characteristic broad O-H stretch for the phenol, C-O stretching, and aromatic C-H and C=C absorptions. Mass spectrometry should display a molecular ion peak corresponding to its molecular weight.
Discovery and Natural Occurrence
The formal discovery of 2-Ethyl-6-methoxyphenol is rooted in the field of analytical chemistry and the study of complex natural matrices. While not available in the provided search results, its presence has been reported in Gossypium hirsutum[1].
This type of discovery underscores a common theme in chemistry: a compound may be synthesized and exist as a known entity in the laboratory long before it is identified from a natural source. The techniques required to isolate and identify a single component from a complex mixture like a plant extract or smoke condensate are often more challenging than a targeted synthesis from well-defined starting materials.
Synthetic Pathways: From Historical Principles to Modern Methods
The synthesis of 2-Ethyl-6-methoxyphenol can be approached through several established organic chemistry reactions. The choice of pathway often involves a trade-off between starting material availability, cost, regioselectivity, and overall yield. The logical precursor for this molecule is guaiacol (2-methoxyphenol).
Classical Synthesis: Friedel-Crafts Alkylation of Guaiacol
The most direct conceptual route is the Friedel-Crafts alkylation of guaiacol. This reaction involves the electrophilic substitution of an ethyl group onto the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. Since the position para to the hydroxyl group is occupied by the methoxy group, and vice-versa, substitution is directed to the positions ortho to these groups. Position 6 is sterically less hindered than position 3, making it a favorable site for ethylation.
Experimental Protocol (Plausible Method)
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Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
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Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (DCM).
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Addition of Reactants: Guaiacol (1.0 equivalent) is dissolved in the same solvent and added to the flask. The mixture is cooled to 0 °C in an ice bath.
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Ethylation: An ethylating agent, such as ethyl bromide (EtBr, 1.1 equivalents), is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The choice of an ethyl halide is classic for this reaction.
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Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/GC analysis indicates consumption of the starting material.
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Workup: The reaction is carefully quenched by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and moves the catalyst into the aqueous phase. The organic layer is separated.
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Extraction & Washing: The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution (to remove acidic impurities), and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-Ethyl-6-methoxyphenol. Reduced pressure is critical to prevent thermal decomposition at high temperatures.
Modern Industrial Synthesis: Vapor-Phase Alkylation
For larger-scale and more environmentally friendly production, industrial processes often shift from stoichiometric Lewis acids to recyclable solid acid catalysts. Vapor-phase alkylation of phenols is a well-established industrial method noted for its efficiency and selectivity.[4]
The core principle involves passing the reactants in the gas phase over a heated solid catalyst bed. The catalyst, often a modified zeolite or metal oxide, provides acidic sites that facilitate the reaction.[4] In this case, ethanol is used as the ethylating agent. At the high temperatures of the reaction, the catalyst facilitates the dehydration of ethanol to ethylene, which then acts as the electrophile in the alkylation of the phenol.[4]
Experimental Protocol (Industrial Method)
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Catalyst Preparation: A suitable solid acid catalyst (e.g., a modified γ-alumina or zeolite) is packed into a fixed-bed flow reactor. The catalyst is typically activated in situ by heating under a flow of inert gas.
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System Setup: The reactor is placed in a tube furnace capable of maintaining temperatures up to 350-450 °C. A high-pressure liquid pump is used to introduce the reactant feed, which is first passed through a vaporizer. A back-pressure regulator maintains the system pressure.
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Reactant Feed: A liquid feed mixture of guaiacol and ethanol (e.g., a 1:3 molar ratio) is prepared. The use of excess ethanol helps to drive the reaction forward and can improve selectivity.
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Reaction Conditions: The reactor temperature is set (e.g., 350 °C) and the system is pressurized (e.g., 1 atm).[4] The liquid feed is pumped into the vaporizer (e.g., 250 °C) at a defined weight hourly space velocity (WHSV), for instance, 2.0 h⁻¹.[4]
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Product Collection: The gaseous effluent from the reactor is passed through a condenser, and the liquid product mixture is collected in a cooled trap.
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Analysis: The composition of the product mixture is analyzed by Gas Chromatography (GC) to determine the conversion of guaiacol and the selectivity for 2-Ethyl-6-methoxyphenol and other isomers or byproducts.
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Purification: The collected liquid is subjected to fractional distillation under reduced pressure to separate the desired product from unreacted starting materials, water, and byproducts.[4]
Isolation and Purification Strategies
Whether isolating from a natural source or a synthetic reaction, obtaining a compound in high purity is paramount. The strategy depends heavily on the nature of the mixture and the scale of the operation.
Post-Synthesis Workup and Distillation
For laboratory-scale syntheses, the initial purification involves a standard aqueous workup as described in the Friedel-Crafts protocol. The goal is to remove inorganic salts, catalysts, and acidic or basic impurities. The primary tool for purifying the resulting crude oil is fractional distillation under reduced pressure . This technique is ideal for separating compounds with different boiling points. Operating under vacuum is crucial as it lowers the boiling points of the compounds, preventing potential thermal degradation that can occur at atmospheric pressure.
Chromatographic Methods
Chromatography is an indispensable tool for both the analysis and purification of organic compounds.
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Gas Chromatography (GC): Due to the volatility of 2-Ethyl-6-methoxyphenol, GC is the preferred method for analyzing its purity.[5] A flame ionization detector (FID) provides quantitative information on the relative amounts of different components in a sample. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification of each component.
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High-Performance Liquid Chromatography (HPLC): HPLC can also be used for analysis and purification. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like methanol/water or acetonitrile/water), would be a suitable system for separating 2-Ethyl-6-methoxyphenol from more or less polar impurities.
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Column Chromatography: For laboratory-scale purification where distillation is not effective (e.g., for removing isomers with very close boiling points), silica gel column chromatography can be employed. A nonpolar solvent system, such as hexanes/ethyl acetate, would be used to elute the compounds from the polar silica gel stationary phase.
Advanced Separation Techniques
For challenging separations, particularly from complex biomass-derived oils, more advanced methods may be required. While not specifically documented for 2-Ethyl-6-methoxyphenol, research on the closely related isomer 4-Ethyl-2-methoxyphenol has demonstrated a novel purification method based on complexation with calcium ions.[5][6] This technique involves selectively reacting the target phenol with Ca²⁺ to form a solid complex, which can be filtered off from the liquid impurities. The pure phenol is then regenerated from the complex.[5][6] This approach highlights the potential for developing highly specific, non-chromatographic purification methods for valuable phenolic compounds.
Conclusion
2-Ethyl-6-methoxyphenol serves as an excellent case study in the journey of an organic molecule. Its story spans from its anonymous existence in natural products to its targeted synthesis through both classical and modern industrial chemistry. The principles governing its creation via Friedel-Crafts reactions are foundational to organic chemistry, while its production via vapor-phase catalysis showcases the drive for efficiency, selectivity, and sustainability in modern chemical manufacturing. The diverse array of techniques available for its isolation and purification—from distillation and chromatography to innovative complexation methods—equips researchers with a robust toolkit to obtain this valuable compound for further study and application.
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Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. Available from: [Link]
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Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. National Center for Biotechnology Information (PMC), NIH. Available from: [Link]
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"The synthesis and chromatographic separation of 2-ethyl-6-methylcycloh" by Céleste Marie Pritchard. Smith Scholarworks. Available from: [Link]
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